molecular formula C24H24N4O5 B2838629 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate CAS No. 1351647-89-6

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate

Cat. No.: B2838629
CAS No.: 1351647-89-6
M. Wt: 448.479
InChI Key: RURQUHPGJDBFCA-UHFFFAOYSA-N
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Description

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate is a complex organic molecule that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzimidazole Derivative: The synthesis begins with the preparation of the benzimidazole derivative. This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group.

    Piperidine Introduction: The alkylated benzimidazole is reacted with piperidine under basic conditions to form the piperidinylmethyl benzimidazole intermediate.

    Indole Coupling: The final step involves coupling the piperidinylmethyl benzimidazole with an indole derivative. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Oxalate Formation: The resulting compound is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the benzimidazole ring, potentially converting it to a dihydrobenzimidazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a therapeutic agent. The benzimidazole and indole moieties are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its efficacy in treating various diseases.

Medicine

In medicine, the compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of conditions such as cancer, infections, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is useful in anticancer therapies. The indole moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)methanone: Similar in structure but lacks the piperidine and indole moieties.

    (1H-indol-3-yl)methanone: Contains the indole moiety but lacks the benzimidazole and piperidine components.

    (4-(1H-benzo[d]imidazol-1-yl)piperidine): Similar but lacks the indole moiety.

Uniqueness

The uniqueness of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate lies in its combination of three distinct pharmacophores: benzimidazole, piperidine, and indole. This combination allows for a broad range of biological activities and potential therapeutic applications, making it a versatile compound in scientific research and drug development.

Properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(1H-indol-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O.C2H2O4/c27-22(20-13-17-5-1-2-6-18(17)24-20)25-11-9-16(10-12-25)14-26-15-23-19-7-3-4-8-21(19)26;3-1(4)2(5)6/h1-8,13,15-16,24H,9-12,14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURQUHPGJDBFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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